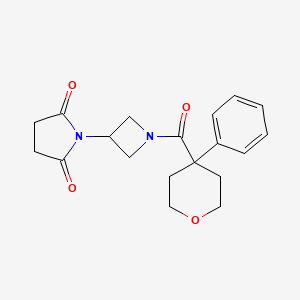

1-(1-(4-phenyltetrahydro-2H-pyran-4-carbonyl)azetidin-3-yl)pyrrolidine-2,5-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “1-(1-(4-phenyltetrahydro-2H-pyran-4-carbonyl)azetidin-3-yl)pyrrolidine-2,5-dione” is a complex organic molecule. It contains a pyrrolidine-2,5-dione ring, which is a five-membered ring with two carbonyl groups and a nitrogen atom . This structure is attached to an azetidin-3-yl group, which is a four-membered ring containing a nitrogen atom . The molecule also contains a 4-phenyltetrahydro-2H-pyran-4-carbonyl group, which is a six-membered ring with an attached phenyl group.

Synthesis Analysis

The synthesis of such complex molecules often involves multiple steps and various chemical reactions. Pyrrolidine derivatives can be synthesized from different cyclic or acyclic precursors . The azetidin-2-one ring, a key component of this molecule, has been used as a versatile building block for the synthesis of amino acids, alkaloids, and toxoids .Molecular Structure Analysis

The molecular structure of this compound is characterized by its spirocyclic nature, where two rings share the same atom . The inherent rigidity of spirocyclic compounds can decrease the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .Wissenschaftliche Forschungsanwendungen

Antioxidant and Cytotoxic Activities

Compounds with pyrano[4,3-c][2]benzopyran-1,6-dione derivatives, similar in structure to the queried compound, have been investigated for their antioxidant and cytotoxic activities. For instance, a unique derivative isolated from the fungus Phellinus igniarius showed antioxidant activity by inhibiting rat liver microsomal lipid peroxidation and demonstrated moderate selective cytotoxic activities against human cancer cell lines (Wang et al., 2005). This suggests that structurally related compounds could have potential applications in developing new antioxidant and anticancer agents.

Antibacterial and Antifungal Applications

Nitrogen-carbon-linked (azolylphenyl)oxazolidinone derivatives, which share a resemblance in molecular framework to the subject compound, have been prepared to expand the spectrum of activity of antibiotics to include Gram-negative organisms. These compounds, with variations in their structure, have shown good activity against Haemophilus influenzae and Moraxella catarrhalis, indicating their potential in creating new antibacterial agents (Genin et al., 2000).

Corrosion Inhibition

Research on 1H-pyrrole-2,5-dione derivatives has demonstrated their effectiveness as corrosion inhibitors for carbon steel in hydrochloric acid medium. These compounds, through adsorption on steel surfaces, significantly reduce the rate of corrosion, suggesting their utility in industrial applications for protecting metals against corrosion (Zarrouk et al., 2015).

Synthesis of Bioactive Molecules

Spiro[pyrrolidin-2,3′-oxindoles] synthesized through 1,3-dipolar cycloaddition reactions have been studied for their in vitro antibacterial, antifungal, antimalarial, and antitubercular activities. Several of these compounds exhibited activities comparable to established standard drugs, indicating the potential of similar structures in drug discovery and development (Haddad et al., 2015).

Zukünftige Richtungen

Wirkmechanismus

Mode of Action

The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This allows the compound to efficiently explore the pharmacophore space due to sp3-hybridization . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

Compounds with a similar pyrrolidine-2,5-dione scaffold have been shown to inhibit carbonic anhydrase isoenzymes , which play a crucial role in maintaining pH and fluid balance in the body.

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

Similar compounds with a pyrrolidine-2,5-dione scaffold have been evaluated for their inhibitory activity on carbonic anhydrase isoenzymes , suggesting that this compound may also have inhibitory effects on these enzymes.

Action Environment

It is known that factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .

Eigenschaften

IUPAC Name |

1-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4/c22-16-6-7-17(23)21(16)15-12-20(13-15)18(24)19(8-10-25-11-9-19)14-4-2-1-3-5-14/h1-5,15H,6-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPUFMFQHBNNKFU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2CN(C2)C(=O)C3(CCOCC3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2,4-difluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2407707.png)

![N-1,3-benzodioxol-5-yl-2-({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetamide](/img/structure/B2407714.png)

![2-{Octahydrocyclopenta[c]pyrrol-2-yl}cyclobutan-1-ol](/img/structure/B2407715.png)

![2-[(2-Chlorophenyl)methyl]piperidine](/img/structure/B2407716.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2407719.png)

![1-(2-Methoxypyridin-4-yl)-4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-2-one](/img/structure/B2407720.png)

![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-(5,6-dimethyl-1-benzofuran-3-yl)acetate](/img/structure/B2407724.png)